molecular formula C13H15N7S B4463436 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4463436
M. Wt: 301.37 g/mol
InChI Key: ROTZLDXPRUNTJH-UHFFFAOYSA-N
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Description

3-(1-Piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a piperidinylmethyl group at position 3 and a pyrazinyl moiety at position 6. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a nitrogen-rich pyrazinyl ring and a piperidine-derived substituent, which may enhance solubility and target binding compared to simpler analogs .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7S/c1-2-6-19(7-3-1)9-11-16-17-13-20(11)18-12(21-13)10-8-14-4-5-15-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZLDXPRUNTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C3N2N=C(S3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Formation of the Thiadiazole Ring: The triazole-3-thione is then reacted with appropriate reagents to form the fused thiadiazole ring.

    Introduction of Substituents: The piperidinylmethyl and pyrazinyl groups are introduced through nucleophilic substitution reactions, often using alkyl halides or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In the field of biology and medicine, 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary but often involve binding to active sites or altering the function of key proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Triazolothiadiazoles exhibit bioactivity modulated by substituents at positions 3 and 6. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 3
  • A similar derivative, 3-(1-piperidinylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, replaces pyrazinyl with a triethoxyphenyl group, demonstrating how bulky aromatic substituents at position 6 influence COX-2 inhibition .
  • Aryl groups : Compounds like 3-(3-bromophenyl)-6-(o-tolyloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () show that halogenated aryl groups enhance intermolecular interactions (e.g., halogen bonding), critical for crystal packing and stability.
  • Adamantyl groups : 3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () exhibits increased lipophilicity and steric bulk, favoring selective COX-2 inhibition over COX-1 .
Substituent Variations at Position 6
  • Pyridinyl groups : 3-(4-Pyridinyl)-6-[N-methyl-pyrrol-2-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () demonstrates moderate antibacterial activity, suggesting nitrogen-rich heterocycles at position 6 improve microbial target engagement.
  • Halogenated aryl groups : 6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () highlights how halogens and bulky substituents enhance anticancer activity, likely via DNA intercalation or topoisomerase inhibition.

Physicochemical Properties

Key physicochemical parameters of selected analogs are compared below:

Compound (Position 3; Position 6) Melting Point (°C) Solubility (LogP) Reference
Target: Piperidinylmethyl; Pyrazinyl Not reported Estimated ~2.5*
3-(Adamantan-1-yl); 2-Chloro-6-fluorophenyl 229 4.1
3-(4-Pyridinyl); N-Methyl-pyrrol-2-yl 174–200 1.8
3-(3-Bromophenyl); o-Tolyloxymethyl 131–132 3.9

*Estimated based on piperidine’s basicity and pyrazinyl’s polarity.

Key Observations :

  • Adamantyl and bromophenyl substituents increase melting points and lipophilicity, suggesting stronger crystal lattice interactions.
  • Pyridinyl and pyrazinyl groups reduce LogP, enhancing aqueous solubility for improved bioavailability.
Anticancer Activity
  • Target compound: Pyrazinyl groups are associated with kinase inhibition (e.g., p38 MAPK), a mechanism explored in 3-(2-chlorophenyl)-6-((4-methoxy-phenoxy)methyl)-triazolothiadiazole, which showed submicromolar IC₅₀ values in inflammation models .
  • Fluorinated analogs: 3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)-triazolothiadiazoles () exhibited potent activity against MCF-7 breast cancer cells (IC₅₀ = 8–12 µM), outperforming non-fluorinated derivatives.
Antimicrobial Activity
  • Pyrazinyl vs. pyridinyl: 3-(4-Pyridinyl)-6-(2-amino-3,5-dibromophenyl)-triazolothiadiazole () showed MIC values of 6.25 mg/L against E. coli, comparable to chloramphenicol. The target compound’s pyrazinyl group may further optimize bacterial target binding.
  • Furyl derivatives : 6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-triazolothiadiazole () displayed broad-spectrum antifungal activity, highlighting the role of halogenated heterocycles.
Enzyme Inhibition
  • COX-1/2 selectivity: Adamantyl-substituted analogs () showed 10-fold selectivity for COX-2 over COX-1, whereas phenyl derivatives were non-selective.
  • Cholinesterase inhibition : 3-(3-Bromophenyl)-6-(o-tolyloxymethyl)-triazolothiadiazole () inhibited acetylcholinesterase (IC₅₀ = 1.2 µM), suggesting bromine enhances enzyme active-site interactions.

Biological Activity

The compound 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The structure of the compound features a triazole ring fused with a thiadiazole moiety and a piperidine side chain. This unique configuration contributes to its biological activity through various molecular interactions.

Antimicrobial Activity

Research indicates that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have been shown to possess antibacterial and antifungal activities against various pathogens. The incorporation of different substituents on the thiadiazole ring can enhance these effects, making them promising candidates for the development of new antimicrobial agents .

Anticancer Properties

A notable area of investigation for this compound is its anticancer activity. Studies have demonstrated that triazolo-thiadiazoles can inhibit the growth of cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer cells (HCT116) and lung cancer cells (H460) . The presence of the thiadiazole ring is crucial for this activity, as it enhances lipophilicity and membrane permeability.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that triazolo-thiadiazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by inflammation .

The biological activity of 3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is attributed to multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and inflammation.
  • Receptor Modulation : It could interact with various receptors involved in cell signaling pathways.
  • Membrane Interaction : Enhanced lipophilicity allows for better interaction with cellular membranes, facilitating its uptake and action within cells .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various triazolo-thiadiazole derivatives on different cancer cell lines. The results showed that certain modifications to the thiadiazole ring significantly increased cytotoxicity against HCT116 and MCF-7 cell lines. The most active derivative exhibited an IC50 value of 3.29 µg/mL against HCT116 cells .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized triazolo-thiadiazoles. Compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValuesReference
AnticancerHCT116 (Colon Cancer)3.29 µg/mL
MCF-7 (Breast Cancer)10 µg/mL
AntimicrobialStaphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Anti-inflammatoryCytokine InhibitionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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